molecular formula C14H11ClF3NO B3173135 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine CAS No. 946773-34-8

2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine

Cat. No.: B3173135
CAS No.: 946773-34-8
M. Wt: 301.69 g/mol
InChI Key: AHEYNOXXBDIERI-UHFFFAOYSA-N
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Description

Chemical Name: 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine CAS No.: 946773-34-8 Molecular Formula: C₁₄H₁₁ClF₃NO Molecular Weight: 301.69 g/mol Structure: The compound features a central phenylamine group substituted at position 5 with a trifluoromethyl (-CF₃) group. A phenoxy moiety, substituted with a chlorine atom at position 4 and a methyl group at position 3, is attached at position 2 of the phenylamine ring .

This aromatic amine is primarily used in research settings (e.g., as a precursor in organic synthesis or a ligand in coordination chemistry), though its specific applications remain undisclosed in available literature .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-6-10(3-4-11(8)15)20-13-5-2-9(7-12(13)19)14(16,17)18/h2-7H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEYNOXXBDIERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine typically involves the reaction of 4-chloro-3-methylphenol with 5-(trifluoromethyl)-2-nitroaniline. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenol group displaces the nitro group under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where the reaction conditions are tightly controlled to maintain optimal temperature and pressure. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced functional groups.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The compound shares structural motifs with several chloro- and trifluoromethyl-substituted aromatic amines. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine 946773-34-8 C₁₄H₁₁ClF₃NO 301.69 -Cl, -CH₃ (phenoxy); -CF₃ (phenylamine) High lipophilicity due to phenoxy and CF₃ groups
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine 157590-59-5 C₇H₆N₂F₃Cl 210.58 -Cl, -CF₃ (positions 4 and 5); two -NH₂ groups Lower molecular weight; enhanced hydrogen-bonding capacity
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine N/A C₁₅H₁₂ClF₄NO 333.71 -Cl, -F (phenoxy); -F (phenyl); -CH₂NHCH₃ Increased halogenation; methylamine side chain
[3-Chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine N/A C₁₅H₁₃ClF₃NO 315.72 -Cl, -OCH₃, -CF₃ (phenyl rings); -CH₂NH₂ Methoxy group enhances solubility; planar structure
2-Chloro-5-methyl-4-(trifluoromethyl)aniline 1805644-84-1 C₈H₇ClF₃N 209.60 -Cl, -CH₃, -CF₃ (aniline ring) Compact structure; lower boiling point (217.5°C predicted)

Functional Group Influence on Properties

  • Phenoxy vs. Aniline Derivatives: The presence of a phenoxy group in the target compound increases steric bulk and lipophilicity compared to simpler aniline derivatives like 2-chloro-5-methyl-4-(trifluoromethyl)aniline .
  • Amino Group Positioning: The target compound’s single -NH₂ group contrasts with 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine, which has two amine groups, enabling divergent coordination chemistry or hydrogen-bonding interactions .

Predicted Physicochemical Trends

  • Lipophilicity: The trifluoromethyl group and aromatic rings contribute to high logP values across all compounds, but the phenoxy group in the target compound may further enhance membrane permeability .
  • Acidity/Basicity : The -NH₂ group in the target compound has a predicted pKa of ~0.94 (similar to 2-chloro-5-methyl-4-(trifluoromethyl)aniline), suggesting weak basicity under physiological conditions .

Research and Application Context

  • Comparators :
    • 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine: Used in synthesis of heterocyclic compounds (e.g., benzimidazoles) due to dual amine functionality .
    • Compound: Fluorine-rich structure may suit applications in positron emission tomography (PET) tracer development .

Biological Activity

2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, often referred to as compound 18 (CHMFL-KIT-64), has emerged as a significant candidate in pharmacological research due to its potent biological activities. This compound has been investigated primarily for its inhibitory effects on various kinases, particularly c-KIT, which plays a crucial role in several malignancies, including gastrointestinal stromal tumors (GISTs).

  • Molecular Formula : C15H13ClF3N
  • Molecular Weight : 305.72 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is largely attributed to its ability to inhibit the c-KIT kinase. c-KIT is a receptor tyrosine kinase that, when mutated, leads to uncontrolled cell proliferation and survival. The compound demonstrates single-digit nanomolar potency against both wild-type c-KIT and various drug-resistant mutants, showcasing its potential as a therapeutic agent for treating cancers associated with c-KIT mutations .

In Vitro Efficacy

In biochemical assays, this compound has shown:

  • IC50 Values : Single-digit nanomolar range against c-KIT wt and mutants.
  • Selectivity : The compound exhibits selectivity against a range of gain-of-function mutations within the juxtamembrane domain and the ATP binding pocket of c-KIT .

In Vivo Efficacy

In animal models, particularly those with c-KIT mutations:

  • The compound demonstrated significant antitumor efficacy.
  • It maintained good pharmacokinetic profiles across various species, including mice and dogs, indicating potential for clinical application .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on GIST Models : In a GIST model expressing c-KIT mutations, treatment with this compound resulted in substantial tumor regression compared to control groups.
  • Resistance Profiles : The compound was effective against imatinib-resistant cell lines, indicating its potential as a second-line therapy for patients who develop resistance to first-line treatments .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameTargetIC50 (nM)SelectivityNotes
CHMFL-KIT-64c-KIT<10HighEffective against multiple resistant mutants
Compound Ac-KIT50ModerateLess effective against resistant mutants
Compound BOther Kinase20LowNon-selective with broader activity

Q & A

Q. What are the established synthetic routes for 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution between 4-chloro-3-methylphenol (CAS RN: see ) and a halogenated aniline precursor (e.g., 2-chloro-5-nitrobenzotrifluoride). Key factors include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ion .
  • Base choice : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) improves substitution efficiency by deprotonating the phenol .
  • Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .
    Optimization requires adjusting stoichiometry (1:1.2 molar ratio of phenol to halide) and moisture control to prevent hydrolysis of intermediates.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons adjacent to trifluoromethyl groups show downfield shifts) .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., oxidative derivatives from incomplete substitution) .
  • X-ray crystallography : Resolves structural ambiguities, such as steric effects from the 4-chloro-3-methylphenoxy group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?

  • Halogen effects : Replacing chlorine with bromine (as in ) increases steric bulk, slowing substitution kinetics but enhancing lipophilicity. The trifluoromethyl group’s electron-withdrawing nature reduces ring electron density, directing electrophilic attacks to meta positions .
  • Bioactivity : Analogous compounds (e.g., ) show that trifluoromethyl groups improve metabolic stability and target binding (e.g., kinase inhibition). Comparative assays (e.g., IC₅₀ measurements) using fluorinated vs. non-fluorinated analogs can quantify these effects .

Q. How should researchers resolve contradictions in reported reaction yields or biological activity data?

Discrepancies may arise from:

  • Catalyst variability : Pd-based catalysts (e.g., Pd(OAc)₂) vs. Cu-mediated systems affect coupling efficiency in aryl ether formation .
  • Biological assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms can alter activity readings. Validate results using orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR targets) .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Molecular docking studies : The trifluoromethyl group may occupy hydrophobic pockets in enzyme active sites (e.g., cytochrome P450 isoforms), while the phenoxy group participates in π-π stacking with aromatic residues .
  • Metabolic pathways : Oxidative metabolism (e.g., CYP3A4-mediated hydroxylation) generates reactive intermediates; use LC-MS/MS to track metabolites and identify toxicity risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine

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